4-Phenylcyclohexanecarbaldehyde CAS 1466-74-6 properties
4-Phenylcyclohexanecarbaldehyde CAS 1466-74-6 properties
An In-depth Technical Guide to 4-Phenylcyclohexanecarbaldehyde (CAS 1466-74-6)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-Phenylcyclohexanecarbaldehyde, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical properties, reactivity profiles, analytical methodologies, and safety protocols, grounded in established scientific principles and data.
Core Chemical Identity and Properties
4-Phenylcyclohexanecarbaldehyde, registered under CAS number 1466-74-6, is an organic compound featuring a phenyl group attached to a cyclohexane ring, which in turn is substituted with a formyl (aldehyde) functional group.[1] This unique structural combination of aromatic, aliphatic, and reactive carbonyl moieties makes it a valuable building block in synthetic organic chemistry.
Physicochemical Data Summary
The fundamental properties of 4-Phenylcyclohexanecarbaldehyde are summarized below. These parameters are critical for designing experimental conditions, from reaction setup to purification and storage.
| Property | Value | Source |
| CAS Number | 1466-74-6 | PubChem[1] |
| Molecular Formula | C₁₃H₁₆O | PubChem[1] |
| Molecular Weight | 188.26 g/mol | PubChem[1] |
| IUPAC Name | 4-phenylcyclohexane-1-carbaldehyde | PubChem[1] |
| Purity | >95% (Typical) | Thoreauchem |
| Synonyms | 4-Phenylcyclohexanecarboxaldehyde | PubChem[1] |
Synthesis and Reactivity Profile
While specific, large-scale manufacturing protocols are often proprietary, the synthesis of 4-Phenylcyclohexanecarbaldehyde can be approached through established organic chemistry transformations. A common conceptual pathway involves the controlled oxidation of the corresponding alcohol, 4-phenylcyclohexylmethanol. Alternatively, formylation of a suitable 4-phenylcyclohexyl organometallic reagent or reduction of a 4-phenylcyclohexanecarboxylic acid derivative could yield the target aldehyde. The existence of patents related to this chemical structure underscores its utility in proprietary synthetic processes.[1]
Core Reactivity
The chemical behavior of 4-Phenylcyclohexanecarbaldehyde is dominated by the aldehyde functional group. This group is a versatile handle for a wide array of chemical transformations, making the molecule a valuable intermediate.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-phenylcyclohexanecarboxylic acid, a stable building block in its own right.[2][3]
-
Reduction: It can be reduced to form 4-phenylcyclohexylmethanol, providing access to the parent alcohol.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols (via Grignard or organolithium reagents), cyanohydrins, and other addition products.
-
Condensation Reactions: The aldehyde can participate in condensation reactions such as the Wittig reaction to form alkenes, or aldol-type reactions, which are fundamental carbon-carbon bond-forming strategies.[4]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent yields substituted amines, a key transformation in the synthesis of pharmaceutical lead compounds.
Caption: Workflow for the oxidation of 4-Phenylcyclohexanecarbaldehyde.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of 4-Phenylcyclohexanecarbaldehyde. A combination of chromatographic and spectroscopic techniques is typically employed.[5][6]
Chromatographic Methods
-
Gas Chromatography (GC): Due to its volatility, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a primary method for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for non-volatile impurity profiling and quantification.[7] Chiral HPLC methods could be developed to resolve enantiomers if the material is racemic and stereoisomeric purity is required.
Spectroscopic Profile
The following data represent the expected spectroscopic signatures for structural elucidation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen environments.[8]
-
Aldehyde Proton (-CHO): A characteristic singlet or triplet (depending on the conformation of the adjacent proton) is expected in the downfield region, typically around δ 9.5-10.0 ppm.
-
Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group would appear in the aromatic region, δ 7.1-7.4 ppm.
-
Aliphatic Protons (-C₆H₁₀-): A series of complex multiplets for the ten protons on the cyclohexane ring would be observed in the upfield region, typically between δ 1.2-2.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon skeleton.[9]
-
Carbonyl Carbon (>C=O): A highly deshielded signal is expected far downfield, typically around δ 200-205 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 125-150 ppm.
-
Aliphatic Carbons: Signals for the six carbons of the cyclohexane ring would be found in the upfield region, δ 25-50 ppm.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Absorptions will be present around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ indicate the presence of the phenyl ring.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns.[9]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 188.26) should be observed.
-
Key Fragments: Common fragmentation patterns would include the loss of the formyl group (-CHO), and fragmentation of the cyclohexane ring.
-
Applications in Drug Discovery and Development
The structural motifs within 4-Phenylcyclohexanecarbaldehyde are prevalent in many biologically active molecules. The phenylcyclohexane core provides a rigid, lipophilic scaffold that can be strategically positioned within a drug candidate to interact with target proteins.
-
Scaffold for Compound Libraries: The aldehyde functionality serves as a key reaction point for building diverse molecular libraries using techniques like multi-component reactions.[10][11] These libraries are essential for high-throughput screening to identify novel hit compounds.
-
Intermediate in Target-Oriented Synthesis: It is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, such as antiviral or anticancer agents.[12][13] The development of small organic molecules as therapeutic agents is a cornerstone of modern medicinal chemistry.[14]
Caption: Synthetic utility in generating diverse molecular scaffolds.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling 4-Phenylcyclohexanecarbaldehyde.
GHS Hazard Classification
Based on aggregated data, this compound is classified with the following hazards:[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15][16] Safety showers and eyewash stations should be readily accessible.[15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[15]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[15]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15][17]
-
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[15][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store locked up.[15] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[15][16]
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Thoreauchem. (n.d.). 4-Phenylcyclohexanecarbaldehyde-1466-74-6. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 344812, 4-Phenyl-cyclohexanecarboxylic acid. Retrieved from [Link].
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Yadav, J. S., & Reddy, B. V. S. (2017). Mechanochemical synthesis of small organic molecules. Beilstein Journal of Organic Chemistry, 13, 1968–2017. Retrieved from [Link].
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Singh, P., & Kumar, A. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, α-Glucosidase and α-Amylase Inhibitory Activities of a Novel Thiophene Derivative. Polycyclic Aromatic Compounds. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14922606, 1-Phenylcyclohexane-1-carbaldehyde. Retrieved from [Link].
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Cies´linska, A., & Waksmundzka-Hajnos, M. (2009). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 66(1), 3-12. Retrieved from [Link].
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Lee, K., & Kim, Y. (2005). Synthesis of 4'α-C Phenyl-Branched Carbocyclic Nucleoside Using Ring-Closing Metathesis. Bulletin of the Korean Chemical Society, 26(7), 1109-1111. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15554880, Cyclohexanecarboxaldehyde, 2-phenyl-. Retrieved from [Link].
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Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Retrieved from [Link].
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The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link].
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Mirante, S. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link].
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Salvadori, P., et al. (2001). Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine. Chirality, 13(1), 48-54. Retrieved from [Link].
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Gregory, F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link].
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link].
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National Center for Biotechnology Information. (2008). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link].
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MDPI. (2024). Promising Phytoconstituents in Antiangiogenesis Drug Development. Retrieved from [Link].
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Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. Retrieved from [Link].
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Asian Journal of Pharmaceutical Research and Development. (2024). Drug Discovery and its Applications. Retrieved from [Link].
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